1-(cyclopropanesulfonyl)-4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine
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Overview
Description
1-(cyclopropanesulfonyl)-4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopropyl-substituted pyrimidine core, followed by the introduction of the piperazine ring and the sulfonyl group. Key steps include:
Cyclopropylation: Introduction of the cyclopropyl group to the pyrimidine ring using cyclopropyl bromide and a base such as potassium carbonate.
Piperazine Introduction: Coupling of the cyclopropyl-substituted pyrimidine with piperazine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Sulfonylation: Addition of the sulfonyl group using cyclopropanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropanesulfonyl)-4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually carried out in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Substituted Piperazines: From nucleophilic substitution reactions.
Scientific Research Applications
1-(cyclopropanesulfonyl)-4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases and induce apoptosis in cancer cells.
Biological Research: Used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Pharmaceutical Development: Explored as a lead compound for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine involves its interaction with molecular targets such as kinases. The compound binds to the active sites of these enzymes, inhibiting their activity and disrupting signaling pathways essential for cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their kinase inhibitory activity and anticancer properties.
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their potential as CDK2 inhibitors and anticancer agents.
Uniqueness
1-(cyclopropanesulfonyl)-4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine is unique due to its combination of cyclopropane, sulfonyl, and pyrimidine moieties, which contribute to its distinct chemical properties and biological activities. Its ability to inhibit multiple kinases and induce apoptosis sets it apart from other similar compounds.
Properties
Molecular Formula |
C17H24N4O2S |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-cyclopropyl-4-(4-cyclopropylsulfonylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C17H24N4O2S/c22-24(23,13-6-7-13)21-10-8-20(9-11-21)17-14-2-1-3-15(14)18-16(19-17)12-4-5-12/h12-13H,1-11H2 |
InChI Key |
CLZWJZMGYNOISQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2N3CCN(CC3)S(=O)(=O)C4CC4)C5CC5 |
Origin of Product |
United States |
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